N-(4-硝基苯基)-2-(2-噻吩基羰基)-1-肼基硫代氨基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

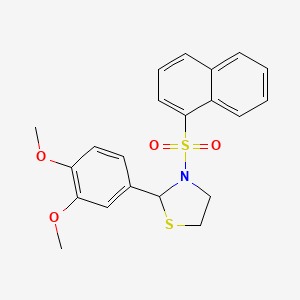

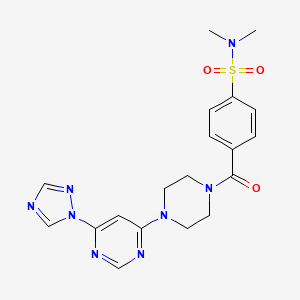

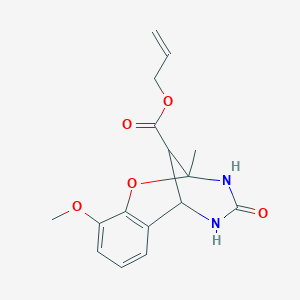

N-(4-nitrophenyl)-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Nitrophenyl Thienylcarbamothioic Acid Hydrazide (NPTH) and is a yellow crystalline powder.

科学研究应用

杂环化合物的合成

研究探索了使用含强吸电子取代基的化合物(例如 4-硝基苯基基团)与肼衍生物反应来合成 5-羟基-2-吡唑啉及其类似物。这些化合物作为吡唑或其互变异构体(腙)合成的稳定中间体,突出了它们在杂环化学中的用途 (Zelenin 等,2002)。

DNA 结合和抗癌活性

与 N-苯基吗啉部分连接的噻唑衍生物(由相关的肼基硫代氨基甲酰胺衍生物合成)已显示出通过插层结合模式结合 SS-DNA 的潜力。这些衍生物对微生物和癌细胞表现出显着的功效,表明它们在开发新的治疗剂方面的潜力 (Farghaly 等,2020)。

缓蚀

与本化合物结构相似的硫代氨基脲已被研究为酸性溶液中低碳钢的缓蚀剂。这些研究揭示了它们在保护金属免受腐蚀方面的潜力,这在工业环境中是一项关键应用 (Ebenso 等,2010)。

抗菌和分子建模研究

新型硫代氨基脲化合物的镍(II)配合物已被合成和表征,显示出显着的抗菌活性。分子建模有助于理解这些活性的结构基础,为设计新的抗菌剂提供了见解 (AlJahdali,2013)。

生化分析

Biochemical Properties

N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The interaction between N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide and these bacterial enzymes disrupts their normal function, leading to bacterial cell death. Additionally, this compound has demonstrated antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Cellular Effects

The effects of N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide on various cell types and cellular processes are profound. In bacterial cells, this compound inhibits key enzymes involved in cell wall synthesis and DNA replication, leading to cell death . In mammalian cells, N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide has been observed to influence cell signaling pathways and gene expression. It modulates the expression of genes involved in oxidative stress response and apoptosis, thereby affecting cellular metabolism and survival .

Molecular Mechanism

At the molecular level, N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide exerts its effects through several mechanisms. It binds to the active sites of bacterial enzymes, inhibiting their activity and leading to the disruption of essential biochemical pathways . This compound also interacts with mammalian proteins involved in oxidative stress response, enhancing their activity and promoting the scavenging of reactive oxygen species . These interactions result in the modulation of gene expression and cellular metabolism, contributing to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as the upregulation of antioxidant enzymes and changes in metabolic pathways . These temporal effects highlight the importance of considering the duration of exposure when studying the biological effects of N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide.

Dosage Effects in Animal Models

The effects of N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress . At high doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress at high concentrations. Therefore, careful consideration of dosage is essential when using this compound in experimental studies.

Metabolic Pathways

N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . This compound also affects metabolic flux by modulating the levels of key metabolites involved in oxidative stress response and energy production . These interactions highlight the compound’s role in maintaining cellular redox balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates in regions with high oxidative stress, such as mitochondria and peroxisomes, where it exerts its antioxidant effects . The localization and accumulation of this compound are crucial for its biological activity and therapeutic potential.

Subcellular Localization

N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide is localized in specific subcellular compartments, including mitochondria and peroxisomes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . Within these compartments, the compound interacts with key enzymes and proteins involved in oxidative stress response and energy metabolism . The subcellular localization of N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide is essential for its biological function and therapeutic efficacy.

属性

IUPAC Name |

1-(4-nitrophenyl)-3-(thiophene-2-carbonylamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3S2/c17-11(10-2-1-7-21-10)14-15-12(20)13-8-3-5-9(6-4-8)16(18)19/h1-7H,(H,14,17)(H2,13,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVIESQJZOHAIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxybenzamide](/img/structure/B2641337.png)

![5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N-methyl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2641340.png)

![(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2641342.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2641346.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2641349.png)